molecular formula C2H5NO2 B1666499 Acetohydroxamic acid CAS No. 546-88-3

Acetohydroxamic acid

Cat. No. B1666499
CAS RN: 546-88-3
M. Wt: 75.07 g/mol
InChI Key: RRUDCFGSUDOHDG-UHFFFAOYSA-N
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Description

Acetohydroxamic acid (also known as AHA or by the trade name Lithostat) is a drug that is a potent and irreversible enzyme inhibitor of the urease enzyme in various bacteria and plants . It is usually used for urinary tract infections . The molecule is similar to urea but is not hydrolyzable by urease . It thus disrupts the bacteria’s metabolism through competitive inhibition .


Synthesis Analysis

One of the common procedures for the synthesis of acetohydroxamic acid involves the reaction between hydroxylamine and acetamide . In order to efficiently control and optimize such a procedure, it is essential to comprehend the kinetics of this reaction . The reaction of hydroxylamine with acetamide to acetohydroxamic acid was carried out at different temperatures, and the complete reaction processes were monitored using online infrared spectroscopy and pH probe .


Molecular Structure Analysis

The molecular formula of Acetohydroxamic acid is CHNO . Its average mass is 75.067 Da and its monoisotopic mass is 75.032028 Da .


Chemical Reactions Analysis

Acetohydroxamic acid (AHA) is a small organic acid with a wide variety of industrial, biological, and pharmacological applications . A deep fundamental molecular level understanding of the mechanisms responsible for the radical-induced reactions of AHA in these environments is necessary to predict and control their behavior and elucidate their interplay with other attendant chemical species .


Physical And Chemical Properties Analysis

Acetohydroxamic acid has a density of 1.2±0.1 g/cm^3 . Its boiling point is 231.4±23.0 °C at 760 mmHg . The enthalpy of vaporization is 54.4±6.0 kJ/mol and the flash point is 127.6±11.9 °C .

Scientific Research Applications

1. Application in Radiation Chemistry

  • Summary of Application: AHA is used in a variety of industrial, biological, and pharmacological applications. The radical-induced reactions of AHA in these environments are important to predict and control their behavior and elucidate their interplay with other attendant chemical species .
  • Methods of Application: A comprehensive, multiscale computer model was used to interrogate the radical-induced degradation of AHA in acidic aqueous solutions . The model predictions were critically evaluated by a systematic experimental radiation chemistry investigation, leveraging time-resolved electron pulse irradiation techniques for the measurement of new radical reaction rate coefficients .
  • Results or Outcomes: The degradation products of AHA were identified and quantified as acetic acid, hydroxylamine, nitrous oxide, and molecular hydrogen, with formic acid and methane as minor products . The model accurately predicted the degradation pathways of AHA under irradiation in acidic aqueous solutions .

2. Application in Lanthanide Complexation

  • Summary of Application: AHA ligand has been used to study its complexation with La (III), Nd (III), Eu (III), Er (III), and Lu (III), as representative of lanthanide (Ln) series .
  • Methods of Application: The study was conducted in the presence of pure nitrate and a combination of nitrate and perchlorate ions using various spectroscopic analysis and density functional theory (DFT) calculations . Nuclear magnetic resonance (NMR) spectroscopy reported the bidentate mode of coordination of Z-Keto tautomer of AHA monomer with La (III) .
  • Results or Outcomes: Formation of 1:3 Nd (III)-AHA complexes in the presence of pure nitrate and a combination of nitrate and perchlorate ions was observed . The stability of Ln-AHA complexes decreases in the presence of pure nitrate ions than in the presence of both perchlorate and nitrate ions .

3. Application in UREX Process

  • Summary of Application: AHA is used as a stripping agent in the UREX process. It has a preference to reduce tetravalent metals over other oxidation state metals in the solvent extraction process (UREX and PUREX) and hence have become essential in reprocessing for spent nuclear fuel (SNF) .
  • Methods of Application: The application involves the use of AHA in the UREX process where it interacts with high charge density metals (Pu (IV), Np (IV), and U (VI)) to form 5-membered chelate rings .
  • Results or Outcomes: Upon addition of AHA, extraction yields of uranium remain high, while hexavalent plutonium and neptunium are rapidly reduced to the pentavalent state and removed from the product stream .

4. Application in Gamma Radiation-Induced Degradation

  • Summary of Application: AHA has been proposed for inclusion in advanced, single-cycle, used nuclear fuel reprocessing solvent systems for the reduction and complexation of plutonium and neptunium ions .
  • Methods of Application: The application involves the study of the degradation of AHA in dilute aqueous nitric acid .
  • Results or Outcomes: A detailed description of the degradation of AHA is required for this application .

5. Application in Medicine

  • Summary of Application: AHA is used as an oral drug to treat struvite kidney stones, urinary tract infections, metal poisoning, and to complex metalloenzymes related to cancer progression .
  • Methods of Application: AHA reversibly inhibits the bacterial enzyme urease. This inhibits the hydrolysis of urea and production of ammonia in urine infected with urea-splitting organisms .
  • Results or Outcomes: The use of AHA leads to a decrease in pH and ammonia levels .

6. Application in Used Nuclear Fuel Reprocessing

  • Summary of Application: AHA is a hydrophilic organic complexing agent with excellent masking or stripping effects on the tetravalent actinides in the extraction operations . Therefore, AHA is a promising reagent for the spent nuclear fuel reprocessing .
  • Methods of Application: The application involves the use of AHA in the extraction operations where it interacts with the tetravalent actinides .
  • Results or Outcomes: The use of AHA in the extraction operations has shown promising results in the reprocessing of spent nuclear fuel .

Safety And Hazards

Acetohydroxamic acid is an irritant and reproductive hazard . It may be harmful by inhalation, ingestion, or skin absorption . It can cause eye and skin irritation .

Future Directions

Acetohydroxamic acid has been proposed for use in used nuclear fuel reprocessing technologies for the reduction and complexation of plutonium and neptunium ions . It is also used as an oral drug to treat struvite kidney stones , urinary tract infections , metal poisoning , and to complex metalloenzymes related to cancer progression .

properties

IUPAC Name

N-hydroxyacetamide
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InChI

InChI=1S/C2H5NO2/c1-2(4)3-5/h5H,1H3,(H,3,4)
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InChI Key

RRUDCFGSUDOHDG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NO
Source PubChem
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Molecular Formula

C2H5NO2
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DSSTOX Substance ID

DTXSID7022546
Record name Acetohydroxamic acid
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Molecular Weight

75.07 g/mol
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Physical Description

Solid
Record name Acetohydroxamic Acid
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Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4), 5.09e+02 g/L
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Mechanism of Action

Acetohydroxamic Acid reversibly inhibits the bacterial enzyme urease. This inhibits the hydrolysis of urea and production of ammonia in urine infected with urea-splitting organisms, leading to a decrease in pH and ammonia levels. As antimicrobial agents are more effective in such conditions, the effectiveness of these agents is amplified, resulting in a higher cure rate., Inhibits the hydrolysis of urea and production of ammonia in urine infected with urea-splitting bacteria, by reversible inhibition of the bacterial enzyme urease, and by the chelation of nickel, an essential component of urease enzymes. Such enzyme inhibition results in reduction of both urine alkalinity and ammonia concentration. The effectiveness of antibacterial medication is then enhanced and the formation of urinary calculi reduced.
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Product Name

Acetohydroxamic acid

CAS RN

546-88-3
Record name Acetohydroxamic acid
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Record name ACETOHYDROXAMIC ACID
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Melting Point

89-92 °C, 90.5 °C
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Record name Acetohydroxamic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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